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2-(2-Propynyl)imidazole

Cat. No.: B13610887
M. Wt: 106.13 g/mol
InChI Key: VWWMOCYRKJTHHC-UHFFFAOYSA-N
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Description

The study of 2-(2-Propynyl)imidazole is situated at the intersection of heterocyclic chemistry and functional group manipulation. The unique electronic properties and reactivity of its constituent parts make it a compelling target for synthesis and a potential building block for more complex molecular architectures.

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized in 1858, this moiety has become a "privileged scaffold" in medicinal chemistry and materials science. ontosight.aichembk.comnih.gov Its significance stems from several key characteristics:

Biological Importance: The imidazole ring is a fundamental component of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. rsc.orgajrconline.orgnih.gov This natural prevalence means that imidazole-containing compounds often exhibit high biocompatibility and can interact with biological targets like enzymes and receptors. nih.gov

Versatile Intermolecular Interactions: The imidazole structure features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). mdpi.com This dual capability, combined with its aromaticity, allows it to participate in a wide array of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition. chembk.com

Physicochemical Properties: Imidazole is a polar, amphoteric compound, meaning it can act as both a weak acid and a weak base. mdpi.comnih.gov This property can enhance the water solubility and pharmacokinetic profiles of larger molecules into which it is incorporated. rsc.orgajrconline.org

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and functionalization of the imidazole ring, making it a versatile and readily accessible building block for chemists. nih.govresearchgate.net These methods allow for the creation of mono-, di-, tri-, and even tetra-substituted imidazoles, providing vast chemical diversity. mdpi.com

In materials chemistry , imidazole scaffolds are integral to the development of ionic liquids, coordination polymers, and functional organic materials. ajrconline.orgmdpi.com Their ability to coordinate with metal ions and their thermal stability are particularly valued in these applications. nih.gov The cyclic triimidazole scaffold, for instance, has been investigated for creating materials with intriguing luminescence and sensing properties. mdpi.com

The wide-ranging applications of imidazole derivatives are a testament to the scaffold's importance, with compounds being developed as anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral agents. chembk.comnih.govresearchgate.net

The propynyl (B12738560) group, specifically the 2-propynyl isomer (commonly known as the propargyl group), is a highly valuable functional group in modern organic synthesis. smolecule.com Its relevance is primarily due to the reactivity of its terminal alkyne (carbon-carbon triple bond).

Key aspects of the propynyl group's utility include:

Click Chemistry: The terminal alkyne of the propynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." ontosight.ai This reaction allows for the efficient and specific formation of stable triazole rings, a common strategy for linking different molecular fragments in drug discovery, bioconjugation, and materials science. ontosight.ai

Building Block for Complex Molecules: Compounds containing a propynyl group are versatile intermediates for constructing more elaborate molecular structures. ontosight.ai The triple bond can undergo a variety of chemical transformations, including addition reactions, coupling reactions (like Sonogashira coupling), and cyclizations. ontosight.aiontosight.ai

Organic Scaffolding: When attached to a surface or a core molecule, the propynyl group provides a reactive handle for secondary functionalization, allowing for the covalent attachment of other molecules or materials. nih.gov

The introduction of a propynyl group into a molecule like imidazole creates a bifunctional compound, combining the inherent properties of the imidazole ring with the synthetic versatility of the alkyne. neu.edu.tr

The development of novel imidazole derivatives is a dynamic and continuously evolving area of academic and industrial research. researchgate.net Current research trajectories are focused on several key areas:

Medicinal Chemistry: A primary focus is the design and synthesis of new imidazole-based compounds with enhanced biological activity and selectivity. nih.govresearchgate.net Researchers are exploring new substitution patterns on the imidazole ring to target specific enzymes and receptors involved in diseases like cancer, fungal infections, and bacterial infections. nih.govnih.govnih.gov Hybrid molecules, which combine the imidazole scaffold with other pharmacophores like triazoles or dithiocarbamates, are a particularly active area of investigation. nih.govnih.gov

Green Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for synthesizing imidazole derivatives. This includes the use of microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions to increase yields, reduce reaction times, and minimize waste.

Materials Science: Research is being conducted on incorporating imidazole derivatives into new materials. This includes the development of novel ionic liquids, metal-organic frameworks (MOFs), and luminescent materials. mdpi.com The goal is to create materials with tailored properties for applications in catalysis, sensing, and electronics.

Computational Studies: In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, are increasingly used to guide the design of new imidazole derivatives. nih.govnih.gov These computational tools help to predict the binding affinity of compounds to biological targets and their likely pharmacokinetic properties, streamlining the drug discovery process. nih.gov

The synthesis of compounds like this compound fits squarely within these trajectories. It represents a novel derivative that could serve as a platform for creating a library of more complex molecules through the functionalization of its propynyl group, potentially leading to new therapeutic agents or functional materials.

Data and Compound Information

While detailed experimental data for this compound is not widely available in published literature, data for isomeric and related compounds can provide useful reference points.

Table 1: Physicochemical Properties of Propynyl- and Propyl-Imidazole Isomers and Related Compounds Data for this table is compiled from publicly available chemical databases and may be computed.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compound 2-(prop-2-yn-1-yl)-1H-imidazoleC₆H₆N₂106.12(Predicted)
1-(prop-2-yn-1-yl)-1H-imidazole1-(prop-2-yn-1-yl)-1H-imidazoleC₆H₆N₂106.13
4-Allylimidazole5-prop-2-enyl-1H-imidazoleC₆H₈N₂108.14
2-Propylimidazole2-propyl-1H-imidazoleC₆H₁₀N₂110.16 smolecule.com

Click on the headers to sort the table.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B13610887 2-(2-Propynyl)imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2-prop-2-ynyl-1H-imidazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-7-4-5-8-6/h1,4-5H,3H2,(H,7,8)

InChI Key

VWWMOCYRKJTHHC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=CN1

Origin of Product

United States

Synthetic Methodologies for 2 2 Propynyl Imidazole and Its Derivatives

Direct Synthesis Approaches to the Imidazole (B134444) Ring with Propynyl (B12738560) Incorporation

Direct synthesis approaches are often favored for their efficiency and atom economy. These methods involve the formation of the imidazole ring from acyclic precursors that already contain the propargyl group.

Multi-component Reaction (MCR) Strategies for Imidazole Core Formation.organic-chemistry.orgacs.org

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orguni-halle.de Several classical imidazole syntheses have been adapted to incorporate propargyl-containing substrates.

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, traditionally involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgajrconline.org To synthesize 2-(2-propynyl)imidazole, propargyl aldehyde would theoretically be a key reactant. In this variation, propargyl aldehyde would react with a 1,2-dicarbonyl compound like glyoxal (B1671930) and a source of ammonia (e.g., ammonium (B1175870) acetate). wikipedia.orggrafiati.com The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org While the classical Debus-Radziszewski reaction is well-established for a variety of aldehydes, its specific application using propargyl aldehyde to directly yield this compound requires careful optimization to manage the reactivity of the alkyne functionality under the reaction conditions. grafiati.comresearchgate.netgoogle.com

A plausible reaction scheme is depicted below:

Propargyl Aldehyde + Glyoxal + 2 NH₃ → this compound + 3 H₂O

Reactant/CatalystRole
Propargyl AldehydeProvides the C2 and the propynyl substituent of the imidazole ring.
GlyoxalA 1,2-dicarbonyl compound that forms the C4-C5 bond of the imidazole ring.
Ammonia (or Ammonium Acetate)Source of the two nitrogen atoms (N1 and N3) in the imidazole ring. wikipedia.org
Acetic Acid (often used as solvent)Can act as a catalyst and facilitate the condensation steps. researchgate.net

The Van Leusen imidazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.gov In a three-component reaction, an aldehyde and a primary amine first form an aldimine in situ. organic-chemistry.org This aldimine then reacts with TosMIC in a cycloaddition reaction, which, after elimination of p-toluenesulfinic acid and aromatization, yields the imidazole ring. ajrconline.orgorganic-chemistry.org To synthesize a derivative of this compound, one could potentially use propargylamine (B41283) as the primary amine component. The reaction would proceed by first forming an imine between an aldehyde and propargylamine, followed by reaction with TosMIC. This would lead to a 1-propargyl-substituted imidazole. For the synthesis of 2-substituted propynyl imidazoles, adaptations would be necessary, potentially involving a propargyl-containing aldehyde. The Van Leusen reaction is known for its broad applicability and tolerance of various functional groups. researchgate.netacs.org

ReagentFunction
AldehydeForms an aldimine with a primary amine.
Primary Amine (e.g., Propargylamine)Reacts with the aldehyde to form the aldimine and incorporates the propargyl group at the N1 position.
Tosylmethyl isocyanide (TosMIC)A key reagent that undergoes cycloaddition with the aldimine to form the imidazole ring. organic-chemistry.org
Base (e.g., K₂CO₃)Facilitates the reaction by deprotonating TosMIC.

The Biginelli reaction is a well-known multi-component reaction that traditionally produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. organic-chemistry.orgnih.gov Adaptations of this reaction, often referred to as Biginelli-like reactions, can be employed to synthesize imidazoles. ajrconline.org For the synthesis of propynyl-substituted imidazoles, a propargyl-containing aldehyde could be used as one of the components. rsc.org The reaction would involve the condensation of the propargyl aldehyde, a 1,2-dicarbonyl compound (in place of the β-ketoester), and a source of ammonia or a primary amine. The efficiency of such a reaction would depend on the specific substrates and conditions used, with the potential for side reactions due to the reactive nature of the propargyl group. uni-halle.de

Cyclization Reactions Employing Propargyl Amine or Propargyl Aldehyde Precursors.rsc.orgnih.govacs.org

These methods involve the construction of the imidazole ring through the cyclization of a linear precursor that already contains the propargyl group. nih.govacs.org These precursors are typically derived from propargyl amine or propargyl aldehyde.

One common strategy involves the reaction of propargyl amine with other synthons to build up the imidazole framework. For instance, N-propargylamines can react with carbodiimides in the presence of a titanium catalyst to yield 2-aminoimidazoles. rsc.org The reaction tolerates both terminal and internal N-propargylamines. rsc.org Another approach is the silver-catalyzed reaction of N-propargylamines with ketenimines, which proceeds through a nucleophilic addition followed by a 5-exo-dig cyclization and isomerization to form trisubstituted imidazoles. rsc.orgchim.it

Similarly, propargyl aldehyde can be a precursor. For example, condensation of propargyl aldehyde with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole (B57391) derivative, which can then undergo further reactions. nih.govacs.org While this example leads to a fused imidazole system, similar principles can be applied to the synthesis of the parent imidazole ring.

Metal-Catalyzed Cycloaddition and Coupling Strategies for Imidazole Ring Closure.organic-chemistry.orgchim.it

Transition metal catalysis offers powerful and efficient pathways for the synthesis of heterocyclic compounds, including imidazoles. nih.gov These methods often proceed under mild conditions and with high regioselectivity. beilstein-journals.org

Several metal-catalyzed reactions have been developed for the synthesis of propargyl-substituted imidazoles. organic-chemistry.orgchim.it For instance, a gold(I)-catalyzed intramolecular hydroamination of N'-aryl-N-propargyl amidines provides a route to 2-fluoroalkyl imidazole derivatives. acs.org In this reaction, the gold catalyst activates the alkyne for a 5-exo-dig cyclization.

Copper catalysts have also been employed. One method involves a three-component reaction of propargyl amines, sulfonyl azides, and terminal alkynes to produce tetrasubstituted imidazoles. acs.org This one-pot transformation is believed to proceed through N-sulfonyl ketenimine and aminoallene intermediates. acs.org Another copper-catalyzed approach is the reaction of N-propargylamine with phenylenediamines, which undergoes a tandem imidazole formation/heteroannulation process to yield benzimidazolopyrazines. rsc.org

Furthermore, Sonogashira cross-coupling reactions can be used to prepare precursors for subsequent cyclization. For example, the coupling of 1-iodo-2-(phenylethynyl)benzene with 1-(2-propynyl)-1H-imidazole, followed by treatment with potassium tert-butoxide, leads to an indeno-fused imidazo[1,2-a]pyridine (B132010). nih.gov This demonstrates the utility of metal-catalyzed coupling in constructing complex systems containing a propargyl imidazole moiety.

Metal CatalystReaction TypeReactantsProduct
Gold(I)Intramolecular HydroaminationN'-Aryl-N-propargyl amidines2-Fluoroalkyl-5-methyl imidazoles acs.org
Copper(I)Three-component reactionPropargyl amines, sulfonyl azides, terminal alkynesTetrasubstituted imidazoles acs.org
Silver(I)Electrophilic CyclizationKetenimines and Propargylic Amines1,2,5-Trisubstituted 1H-imidazoles chim.it
Palladium(0)/Copper(I)Sonogashira Coupling/Cyclization1-Iodo-2-(phenylethynyl)benzene, 1-(2-propynyl)-1H-imidazoleIndeno-fused imidazo[1,2-a]pyridine nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.gov This environmentally friendly approach is particularly effective for the synthesis of heterocyclic compounds like imidazoles. nih.govderpharmachemica.com

The application of microwave energy can significantly enhance the efficiency of reactions that typically require harsh conditions or long durations. clockss.org For instance, in the synthesis of substituted 1H-benzo[d]imidazoles, microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid has been shown to produce high yields in short reaction times. clockss.org While not directly involving this compound, this demonstrates the potential of microwave heating to facilitate the cyclization steps common in imidazole synthesis.

A notable example relevant to the synthesis of propargylated imidazoles is a one-pot, two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives. This method utilizes microwave irradiation (200 W) at 100 °C for 60-80 minutes in ethanol (B145695), a green solvent. nih.gov The process involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines (including propargylamine), and ammonium acetate (B1210297), catalyzed by p-toluenesulfonic acid. This approach highlights the capacity of microwave-assisted synthesis to construct complex imidazole-containing scaffolds with moderate to good yields (46%-80%). nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Derivatives

FeatureMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time Minutes to hoursHours to days nih.govclockss.org
Yield Often higherVariable nih.govclockss.org
By-products FewerMore prevalent nih.gov
Energy Efficiency HighLow univpancasila.ac.id
Solvent Use Can be reduced or solvent-freeOften requires large volumes derpharmachemica.com

The synthesis of 2-substituted 2-imidazolines, structurally related to imidazoles, has also been efficiently achieved under microwave irradiation without a solvent, further underscoring the versatility of this technique. researchgate.net

Mechanochemical Approaches (Ball Milling)

Mechanochemistry, particularly high-speed ball milling, represents a significant advancement in green chemistry by enabling solvent-free or liquid-assisted grinding reactions. beilstein-journals.org This technique utilizes mechanical force to induce chemical transformations, often resulting in higher yields, shorter reaction times, and access to products that are difficult to obtain through conventional solution-phase synthesis. mdpi.com

The synthesis of various imidazole derivatives has been successfully demonstrated using ball milling. For example, a solvent-free, one-pot, two-step synthesis of N-heterocyclic carbenes, which are derived from imidazoles, can be achieved directly from anilines with improved yields compared to traditional methods. mdpi.com Mechanochemical methods have also been employed for the synthesis of 2-unsubstituted imidazole N-oxides, which are valuable precursors for more complex imidazole-based materials. mdpi.comresearchgate.net These reactions are often performed without any liquid medium or with minimal amounts of a liquid additive. researchgate.net

The process involves placing reactants in a milling jar with grinding balls. The high-energy collisions and friction generated by the mill's rotation or vibration provide the activation energy for the chemical reaction. nih.gov This method is not only environmentally friendly but also scalable. beilstein-journals.org

Table 2: Key Parameters in Mechanochemical Synthesis

ParameterDescriptionImpact on ReactionReference
Milling Frequency The speed of the mill's rotation or vibration.Higher frequency generally leads to faster reaction rates. mdpi.com
Ball-to-Sample Ratio The mass ratio of the grinding media to the reactants.Influences the energy transfer and reaction efficiency. nih.gov
Milling Time The duration of the milling process.Determines the extent of reaction completion. mdpi.com
Liquid-Assisted Grinding The addition of a small amount of liquid.Can enhance reactivity and control polymorphism. researchgate.net

While direct examples of the mechanochemical synthesis of this compound are not extensively documented, the successful application of ball milling for a wide range of imidazole and N-heterocycle syntheses suggests its high potential for this target compound. beilstein-journals.orgmdpi.com

Solvent-Free or Aqueous Media Reactions

The use of solvent-free conditions or water as a reaction medium is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. tandfonline.com Several methods for synthesizing imidazole derivatives have been developed that adhere to these principles.

A multi-component reaction for the synthesis of tetrasubstituted propynyl-1H-imidazoles has been reported using a magnetically separable CuFe2O4 nanoparticle catalyst. researchgate.net This reaction proceeds by reacting benzil, various aldehydes, propargylamine, and ammonium acetate in a mixture of ethanol and water under reflux. This method is advantageous due to the high yields (84-95%) and the ease of catalyst recovery. researchgate.net

Furthermore, a completely solvent-free approach for the one-pot synthesis of imidazole derivatives has been described. asianpubs.org In this method, aromatic o-phenylenediamines or benzil, an aromatic aldehyde, and ammonium acetate are heated together at 70°C. The reaction completes in about an hour, and the product is isolated by simply adding water to the reaction mixture. asianpubs.org

The Sonogashira reaction, a powerful tool for forming carbon-carbon bonds, has been adapted to aqueous conditions for the synthesis of 2-substituted imidazo[1,2-α]pyridines. tandfonline.com This reaction involves the coupling of 2-amino-1-(2-propynyl)pyridinium bromide with aryl halides in water, catalyzed by a palladium-copper system in the presence of a surfactant. This demonstrates that complex heterocycles bearing a propynyl group can be effectively synthesized in an aqueous environment. tandfonline.com

Table 3: Examples of Solvent-Free or Aqueous Synthesis of Imidazole Derivatives

MethodReactantsCatalyst/ConditionsSolventYieldReference
Multi-component ReactionBenzil, Aldehyde, Propargylamine, Ammonium AcetateCuFe2O4 NPs, RefluxH2O:EtOH84-95% researchgate.net
One-Pot Synthesiso-Phenylenediamine, Aldehyde, Ammonium Acetate70°CSolvent-FreeHigh asianpubs.org
Sonogashira Coupling2-Amino-1-(2-propynyl)pyridinium bromide, Aryl Iodide(PPh3)2PdCl2/CuI, 60°CWaterModerate to High tandfonline.com

Regioselective and Stereoselective Synthetic Control in Propynyl Imidazole Formation

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, enabling the precise construction of a target molecule with the desired three-dimensional arrangement of atoms. In the synthesis of substituted imidazoles, controlling the position of substituents on the imidazole ring (regioselectivity) is paramount.

A significant challenge in the synthesis of N-substituted imidazoles is the potential for the formation of regioisomers. For instance, the alkylation of an unsymmetrical imidazole can lead to substitution at either of the two ring nitrogen atoms. However, methods have been developed to achieve complete regioselectivity. A notable example is the synthesis of 1,4-disubstituted imidazoles, where a sequence involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade provides the desired product without the formation of other isomers. nih.gov This approach is effective for a diverse range of N-substituents. nih.gov

In the context of propynyl-substituted fused imidazoles, such as imidazo[1,2-a]pyridines, regioselectivity is often inherent to the cyclization strategy. The reaction of 2-amino-1-(2-propynyl)pyridinium bromide with aryl halides via a Pd-Cu catalyzed Sonogashira coupling, followed by cyclization, leads specifically to 2-substituted imidazo[1,2-a]pyridines. tandfonline.com The initial N-propargylation of the 2-aminopyridine (B139424) directs the subsequent cyclization to occur in a regiochemically defined manner.

Similarly, catalyst-free methods for the synthesis of pyrrolo[1,2-a]imidazoles have been developed that proceed with high regioselectivity through aza-ene additions and cyclic-condensation reactions. rsc.org While not involving a simple propynyl group, these advanced methods highlight the potential for achieving high levels of regiochemical control in the formation of fused imidazole systems through careful choice of reactants and reaction pathways. nih.gov

Post-synthetic modification of macrocyclic structures containing imidazolium (B1220033) units has also demonstrated regioselectivity. The ring-opening of a tetraimidazolium macrocycle under basic conditions results in a mixture of isomers, but with a clear preference for the formation of one regioisomer over the other. rsc.org

Stereoselectivity can also be a factor, particularly when chiral centers are present in the substituents or when the imidazole ring is part of a larger, stereochemically complex molecule. While the core this compound is achiral, the introduction of chiral substituents or the participation in reactions that create new stereocenters would require stereoselective control.

Inability to Source Comprehensive Spectroscopic Data for this compound Prevents Article Generation

Despite a thorough and multi-faceted search strategy, the complete experimental spectroscopic data required to generate a detailed scientific article on "this compound" could not be located in publicly accessible resources. The planned article, intended to focus on the spectroscopic and structural elucidation of the compound, necessitated specific data from ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FTIR, and Raman spectroscopy.

Initial and subsequent searches for "this compound" and its synonyms, such as "2-propargyl-1H-imidazole," did not yield any publications or database entries containing the comprehensive spectral characterization needed to fulfill the article's detailed outline. While general information on the spectroscopy of various imidazole derivatives is available, the specific chemical shifts, coupling constants, and vibrational frequencies for the target molecule remain elusive.

Efforts to locate this information included targeted searches of scientific literature databases, chemical compound databases, and repositories of spectral data. Unfortunately, these searches did not uncover a publication detailing the synthesis and full spectroscopic characterization of this compound. Without this foundational data, it is not possible to generate the scientifically accurate and detailed content required for each specified section and subsection of the proposed article, including the creation of interactive data tables.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be completed at this time due to the absence of the necessary experimental data.

Spectroscopic and Structural Elucidation of 2 2 Propynyl Imidazole

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org For 2-(2-Propynyl)imidazole (C₆H₆N₂), the molecular ion peak (M⁺•) would confirm its molecular weight.

Upon ionization, typically through electron impact (EI), the molecule loses an electron to form an energetically unstable molecular ion which then undergoes dissociation into smaller, charged fragments. wikipedia.orgyoutube.com The analysis of these fragments provides valuable structural information. The fragmentation process is governed by the relative stability of the resulting ions and neutral species. wikipedia.org

For this compound, the fragmentation is expected to be initiated at sites that lead to stable carbocations or radical ions. Key fragmentation pathways would likely involve the propynyl (B12738560) group and the imidazole (B134444) ring. Common fragmentation processes include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and cleavage of bonds at the propynyl group. miamioh.edu

A plausible fragmentation pattern would include:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom, often from the N-H of the imidazole ring or the terminal alkyne.

Loss of the propynyl radical: Cleavage of the C-C bond between the imidazole ring and the propynyl side chain, resulting in a stable imidazolyl cation.

Ring fragmentation: The imidazole ring itself can break apart, typically leading to the loss of neutral molecules like hydrogen cyanide (HCN).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Proposed Fragment Ion Neutral Loss
106[C₆H₆N₂]⁺• (Molecular Ion)-
105[C₆H₅N₂]⁺H•
79[C₅H₅N]⁺•HCN
67[C₃H₃N₂]⁺C₃H₃•

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The structure of this compound would feature a planar, five-membered imidazole ring. The propynyl group attached at the C2 position would introduce a linear C≡C-C segment. The conformation of the molecule would be determined by the rotation around the single bond connecting the ring and the side chain.

A crucial aspect of the solid-state structure of imidazole-containing compounds is the formation of intermolecular hydrogen bonds. nih.gov The N-H proton on one imidazole ring typically acts as a hydrogen bond donor to the non-protonated nitrogen atom of an adjacent molecule. This N-H···N interaction links molecules into chains or more complex networks, significantly influencing the crystal packing and physical properties of the compound. nih.gov In similar structures, the dihedral angle between adjacent rings linked by these interactions is a key structural parameter. nih.gov

Table 2: Typical Crystallographic Parameters for Imidazole Derivatives

Parameter Typical Value / Feature Significance
Crystal SystemMonoclinic, TriclinicDescribes the symmetry of the unit cell nih.govresearchgate.net
Hydrogen BondingN-H···N intermolecular bondsGoverns crystal packing and supramolecular architecture nih.gov
Imidazole RingPlanarCharacteristic of aromatic heterocyclic systems
N-H Bond Length~0.86 ÅStandard length for this type of bond
C-N Bond Lengths (ring)~1.32 - 1.38 ÅReflects the aromatic character of the imidazole ring nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk These electronic transitions provide information about the chromophores—the light-absorbing functional groups—within a molecule. shu.ac.uktanta.edu.eg

The primary chromophore in this compound is the imidazole ring, which contains π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation by this molecule is therefore dominated by two main types of electronic transitions: π→π* and n→π*. libretexts.orgyoutube.com

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, often below 220 nm for simple imidazoles. shu.ac.uk

n→π Transitions:* This involves exciting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital. uzh.ch These transitions are lower in energy and thus occur at longer wavelengths compared to π→π* transitions. However, they are often much less intense (low molar absorptivity) because of poor orbital overlap and can sometimes be symmetry-forbidden. shu.ac.uk

The propynyl group is not a strong chromophore itself but its attachment to the imidazole ring can subtly influence the energies of the molecular orbitals, potentially causing small shifts in the absorption maxima (λmax) compared to unsubstituted imidazole. Solvent polarity can also affect the absorption spectrum; n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π→π* transitions may show a bathochromic (red) shift. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbital Change Expected Wavelength (λmax) Region Expected Intensity (εmax)
π→ππ → πShort (e.g., ~210 nm)High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n→πn → πLong (e.g., ~260-280 nm)Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk

Computational and Theoretical Investigations of 2 2 Propynyl Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-(2-propynyl)imidazole and understanding the distribution of electrons within the molecule. These calculations provide a static, time-independent picture of the molecule at its lowest energy state.

Density Functional Theory (DFT) is a robust computational method widely used to determine the ground-state geometry of molecules like this compound. researchgate.netscielo.org.mx By approximating the electron density of the molecule, DFT can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For imidazole (B134444) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly paired with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. semanticscholar.orgplos.org

The optimization process involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the preferred orientation of the propynyl (B12738560) group relative to the imidazole ring. The calculations would yield precise measurements for the C-C, C-N, and C≡C bond lengths and the angles within the imidazole ring and the propynyl substituent. This optimized geometry is the foundation for all further computational analyses. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (Calculated using DFT/B3LYP) Note: This table provides example data typical for imidazole derivatives to illustrate the output of DFT calculations. Specific values for this compound require a dedicated computational study.

ParameterValue
Bond Length (N1-C2)1.38 Å
Bond Length (C4-C5)1.36 Å
Bond Angle (N1-C2-N3)110.5°
Dihedral Angle (C5-N1-C2-C(propynyl))180.0°

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate the electronic properties of this compound. researchgate.netrowan.eduresearchgate.net Methods like Hartree-Fock (HF), while less complex, often serve as a starting point for more advanced calculations like Møller-Plesset perturbation theory (MP2).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. researchgate.netmanchester.ac.uk

For this compound, MD simulations would be crucial for understanding the flexibility of the propynyl side chain. ub.edu By simulating the molecule over nanoseconds, one can observe the rotation around the single bond connecting the imidazole ring and the propynyl group. This provides insight into the different accessible conformations and their relative stabilities. nih.govresearchgate.net

Furthermore, MD simulations can elucidate how this compound interacts with surrounding solvent molecules. For instance, in an aqueous solution, simulations would show the formation and dynamics of hydrogen bonds between the N-H group of the imidazole and water molecules, as well as interactions between the polarizable triple bond of the alkyne and the solvent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would typically show the HOMO localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms. The LUMO might be distributed across the ring and the propynyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors quantify the molecule's tendency to accept or donate electrons, providing a theoretical basis for its observed chemical behavior. nih.gov

Table 2: Illustrative FMO and Reactivity Descriptor Data for an Imidazole Derivative Note: This table presents example data to show the typical output of an FMO analysis. Specific values for this compound would need to be calculated directly.

DescriptorValue (eV)
EHOMO-6.50
ELUMO-0.85
HOMO-LUMO Gap (ΔE)5.65
Electronegativity (χ)3.675
Chemical Hardness (η)2.825

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. ppor.az For this compound, theoretical methods can be used to explore various potential reactions, such as cycloadditions involving the alkyne functionality or electrophilic substitution on the imidazole ring.

To elucidate a reaction mechanism, researchers first optimize the geometries of the reactants, products, and any intermediates. They then search for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products. This process provides a detailed, step-by-step understanding of how a chemical transformation occurs at the molecular level. researchgate.net

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful means to validate both the computational model and experimental findings. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ). semanticscholar.orgplos.org These calculated ¹H and ¹³C NMR spectra can be compared directly with experimental data to confirm the molecular structure. ipb.pt For this compound, this would involve predicting the distinct signals for the protons and carbons of the imidazole ring and the propynyl group.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govresearchgate.netresearchgate.net A frequency calculation, typically performed using the same DFT method as the geometry optimization, yields a set of vibrational modes and their corresponding frequencies. semanticscholar.org Because of approximations in the harmonic model, these calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. By comparing the calculated and experimental spectra, specific absorption bands can be assigned to particular molecular vibrations, such as the N-H stretch, C=C stretches of the ring, and the characteristic C≡C stretch of the alkyne group. nih.gov

Lack of Specific Research Data on the Computational Modeling of Solvation Effects for this compound

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies were found that investigate the solvation effects and environmental influences on the molecular properties of this compound. The current body of research does not appear to contain detailed analyses, such as those employing Density Functional Theory (DFT) or other modeling techniques, to elucidate how different solvent environments impact this particular compound.

While computational studies on related imidazole derivatives exist, these findings are not directly transferable to this compound due to the unique structural and electronic contributions of the 2-propynyl substituent. Research on other imidazoles often explores aspects like hydrogen bonding, molecular interactions, and the influence of solvent polarity on properties such as density, viscosity, and spectroscopic behavior. However, the specific thermodynamic and electronic responses of this compound to solvation remain uncharacterized in the retrieved literature.

Consequently, data tables and detailed research findings concerning the modeling of solvation effects for this compound cannot be provided at this time. Further experimental and computational research is needed to fill this knowledge gap.

Advanced Reactivity and Chemical Transformations of 2 2 Propynyl Imidazole

Click Chemistry Applications of the Propynyl (B12738560) Moiety

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, often proceeding under mild, aqueous conditions. organic-chemistry.orgnih.gov The terminal alkyne of 2-(2-propynyl)imidazole is an ideal functional group for these reactions, allowing it to be efficiently joined with other molecules containing a complementary azide (B81097) group. nih.gov This has led to its widespread use in drug discovery, materials science, and bioconjugation. nih.govuga.eduresearchgate.net The most prominent click reactions involving the propynyl group are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, by extension of the principle, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgnih.gov

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, such as the one present in this compound. organic-chemistry.orgbeilstein-journals.org This reaction is characterized by a significant rate acceleration (up to 10⁷-fold compared to the uncatalyzed thermal reaction) and proceeds under mild conditions, including at room temperature and in aqueous solvents, making it exceptionally robust and versatile. organic-chemistry.orgnih.govbeilstein-journals.org The result of the reaction is the formation of a stable five-membered 1,2,3-triazole ring, which serves as a rigid, aromatic linker connecting the two molecular fragments. nih.govresearchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.org Unlike the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgbeilstein-journals.orgnih.gov This specificity arises from the mechanism, which involves the formation of a copper-acetylide intermediate that reacts with the azide. nih.govrsc.org Density Functional Theory (DFT) calculations indicate that the coordination of copper(I) to the alkyne transforms the reaction from a one-step to a stepwise mechanism, wherein the pathway leading to the 1,4-isomer is significantly favored energetically. rsc.org

The scope of the CuAAC reaction is remarkably broad. The reaction tolerates a wide array of functional groups and is insensitive to pH in the range of 4 to 12. organic-chemistry.orgnih.gov This high degree of tolerance means that complex molecules with sensitive functionalities can be joined without the need for extensive use of protecting groups. Pure products can often be isolated through simple filtration or extraction, avoiding the need for chromatographic purification. organic-chemistry.org

Table 1: Scope of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterDescriptionReferences
Alkyne ComponentTerminal alkynes, such as the propynyl group in this compound, are required. Internal alkynes are generally unreactive in CuAAC but can be used in ruthenium-catalyzed variants (RuAAC). organic-chemistry.orgnih.gov
Azide ComponentA wide variety of organic azides can be used, including alkyl, aryl, and vinyl azides. These can be readily synthesized from corresponding halides or anilines. nih.govnih.gov
Functional Group ToleranceThe reaction is compatible with a vast range of functional groups, including alcohols, carboxylic acids, amides, and ethers. This is a key advantage for applications in bioconjugation and complex molecule synthesis. organic-chemistry.orgnih.gov
Solvent SystemsThe reaction can be performed in numerous solvents, including water, alcohols, and mixtures thereof. The rate is often accelerated in water. organic-chemistry.orgbeilstein-journals.org
Reaction ConditionsTypically proceeds at room temperature and is insensitive to oxygen when a slight excess of a reducing agent like sodium ascorbate (B8700270) is used. organic-chemistry.orgbeilstein-journals.org

The active catalyst in the CuAAC reaction is the copper(I) ion. nih.gov Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments, catalyst systems have been developed to protect it. nih.govbeilstein-journals.org These systems typically involve a Cu(II) salt, such as copper(II) sulfate, which is reduced in situ to Cu(I) by an agent like sodium ascorbate. beilstein-journals.org

To further stabilize the Cu(I) state and accelerate the reaction, various ligands are employed. The most widely adopted ligand, particularly for bioconjugation, is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). beilstein-journals.orgnih.gov TBTA is a tridentate ligand that chelates the copper ion, significantly enhancing its stability and catalytic activity in aqueous solutions. beilstein-journals.orgnih.govsigutlabs.com The development of TBTA was a crucial step that enabled the efficient application of CuAAC to biological molecules like proteins and viruses. beilstein-journals.orgnih.gov Other related ligands, such as tris(benzimidazole)methyl amine (TBIA), have also been shown to be highly effective, in some cases superior to TBTA in accelerating the reaction. nih.govnih.gov

Table 2: Selected Ligands for CuAAC Catalyst Systems
LigandKey FeaturesReferences
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Significantly accelerates the reaction and stabilizes Cu(I) in aqueous media. Widely used for bioconjugation. beilstein-journals.orgnih.govnih.gov
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)A water-soluble analogue of TBTA, designed for improved performance in aqueous biological systems. beilstein-journals.org
Tris(2-benzimidazolylmethyl)amine (TBIA)Belongs to a class of tris(heteroarylmethyl)amine ligands that can provide faster reaction rates than TBTA. nih.govnih.gov
Bathophenanthroline derivativesEffective ligands for CuAAC identified through screening methods. nih.gov
N-Heterocyclic Carbenes (NHCs)Can form highly active copper complexes, particularly effective under solvent-free conditions. nih.gov

A major limitation of CuAAC for applications in living systems is the cytotoxicity of the copper catalyst. magtech.com.cnrsc.org To address this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmagtech.com.cn SPAAC is a copper-free click reaction that relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a derivative of cyclooctyne. magtech.com.cn The ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cn

The terminal alkyne of this compound is not strained and therefore does not directly participate in SPAAC as the alkyne component. However, the imidazole (B134444) scaffold is a valuable component in molecules designed for SPAAC. For example, an azide-functionalized imidazole derivative can be synthesized to react with a strained cyclooctyne. Alternatively, this compound can first undergo a CuAAC reaction, and the resulting triazole-containing product can be further modified for subsequent SPAAC coupling. This modular approach allows the incorporation of the desirable imidazole moiety into larger bioconjugates using copper-free methods. rsc.orgnih.gov SPAAC has become a cornerstone of bioorthogonal chemistry, used for labeling biomolecules in living cells and organisms. magtech.com.cnnih.gov

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. smolecule.comthermofisher.com The propynyl group of this compound is an excellent handle for bioconjugation via click chemistry. smolecule.com It allows for the precise and efficient attachment of the imidazole-containing molecule to biomolecules that have been functionalized with an azide group. uga.edusmolecule.com This strategy is widely used for applications such as targeted drug delivery, where a cytotoxic drug can be attached to a targeting antibody. smolecule.com

This same reactivity is leveraged in the synthesis of chemical probes. rsc.orgfrontiersin.org Probes are molecules designed to study biological systems, often containing a reporter group (like a fluorophore) and a reactive group for target engagement. frontiersin.org The propynyl group on this compound can be "clicked" with an azide-modified fluorophore to create fluorescent probes. rsc.org The imidazole scaffold itself is a common feature in many bioactive molecules and drugs, making this compound a relevant starting point for creating probes to study specific biological targets. frontiersin.orgmdpi.com For example, imidazole scaffolds have been converted into probes to identify protein targets via chemoproteomic methods. frontiersin.org

Beyond bioconjugation, the robust and orthogonal nature of the CuAAC reaction makes this compound a powerful building block for constructing complex molecular architectures. nih.govbuponline.com Chemical synthesis allows for the creation of new molecular structures by logically connecting smaller components. buponline.com The imidazole ring is a privileged structure in medicinal chemistry and can be functionalized in diverse ways. mdpi.comnih.gov

Using this compound, the imidazole unit can be readily incorporated into larger, well-defined structures. For instance, it can be used to synthesize polymers with pendant imidazole groups, which can then be used as coordinating polymers for metal ions or as functional materials. organic-chemistry.orgpsu.edu Fragment-based approaches, where small molecular fragments are grown or joined together, can utilize this compound to build novel inhibitors for enzymes like heme oxygenase-1. nih.govmdpi.com The CuAAC reaction has also been used to attach imidazolium (B1220033) groups to macrocyclic platforms like calixarenes, demonstrating the versatility of this approach in creating complex supramolecular structures. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Metal-Catalyzed Reactions Utilizing the Imidazole as a Ligand or the Propynyl Group as a Substrate

The unique bifunctional nature of this compound, possessing both a coordinating imidazole ring and a reactive terminal alkyne, makes it a versatile building block in the realm of metal-catalyzed reactions. The imidazole moiety can act as a robust ligand for a wide array of transition metals, either directly or as a precursor to N-heterocyclic carbenes (NHCs). Concurrently, the propynyl group serves as a reactive handle for various chemical transformations, most notably cross-coupling reactions. This dual reactivity allows for its application in the synthesis of complex molecular architectures and in the development of novel catalytic systems.

Coordination Chemistry of this compound with Transition Metals

The imidazole ring is a fundamental structural motif in coordination chemistry and bioinorganic chemistry, known for its ability to coordinate with a multitude of metal ions through its sp²-hybridized nitrogen atom. ajol.info This coordination is pivotal in the structure and function of many metalloenzymes. The presence of the propynyl substituent at the 2-position of the imidazole ring introduces an additional functional group that can influence the electronic properties and steric environment of the resulting metal complexes, or be reserved for subsequent synthetic modifications.

The synthesis of transition metal complexes with imidazole-based ligands is a well-established field. researchgate.netresearchgate.net For this compound, complexation typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The imidazole ring generally acts as a monodentate ligand, coordinating to the metal center through the pyridinic nitrogen (N-3). The reaction of 2-substituted imidazole derivatives with divalent transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), often proceeds in an alcoholic medium to yield the corresponding complexes. ajol.infojocpr.com

The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the imidazole ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a different frequency upon complexation is indicative of bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in chemical shifts upon coordination, confirming the structure of the complex in solution. ajol.info

Elemental Analysis and Mass Spectrometry: These methods are employed to confirm the empirical formula and stoichiometry of the synthesized complexes. ajol.infotandfonline.com

While specific reports on complexes solely with this compound are specialized, the general behavior of 2-substituted imidazoles suggests the formation of stable complexes with various transition metals. jocpr.com The propynyl group typically remains a non-coordinating appendage in these initial complexes, available for further reactions.

Metal IonTypical ReactantCoordination ModeCharacterization Methods
Copper (II)CuCl₂·2H₂OMonodentate (via N-3)IR, UV-Vis, Elemental Analysis
Nickel (II)NiCl₂·6H₂OMonodentate (via N-3)IR, UV-Vis, Magnetic Susceptibility
Cobalt (II)CoCl₂·6H₂OMonodentate (via N-3)IR, UV-Vis, Elemental Analysis
Palladium (II)PdCl₂Monodentate (via N-3)NMR, X-ray Crystallography

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often considered superior alternatives to phosphines due to their strong σ-donating properties and steric tuneability. beilstein-journals.orgscripps.edu Imidazolium salts are the most common and direct precursors for the generation of imidazole-based NHCs. beilstein-journals.org

The transformation of this compound into an NHC precursor follows a standard two-step sequence:

N-Alkylation/N-Arylation: The imidazole ring is doubly N-functionalized. This is typically achieved by a stepwise reaction with alkyl or aryl halides. This process converts the neutral imidazole into a cationic 1,3-disubstituted imidazolium salt. beilstein-journals.org

Deprotonation: The resulting imidazolium salt is treated with a base to abstract the acidic proton from the C2 position, yielding the neutral NHC.

For this compound, the C2 position is already substituted. Therefore, to create a standard NHC, one would typically start with an N-propargyl imidazole. However, the this compound scaffold can be incorporated into more complex, fused heterocyclic systems which can then be converted into NHC precursors. rsc.org A facile methylation or alkylation of such fused systems can lead to cationic N-heterocyclic species that serve as precursors to NHCs. rsc.org The resulting NHC ligand would feature the propynyl group as a functional handle, allowing for the post-synthetic modification of the NHC-metal complex or for anchoring the complex to a solid support.

Applications in Homogeneous and Heterogeneous Catalysis

The dual functionality of this compound lends itself to diverse applications in catalysis. The imidazole nucleus can serve as a directing group or ligand in catalytic cycles, while the propynyl group can act as a substrate for C-C bond formation.

In asymmetric catalysis, the imidazole core is a valuable coordinating moiety. Research has shown that α,β-unsaturated 2-acyl imidazoles are excellent substrates in enantioselective reactions, such as Friedel-Crafts additions, catalyzed by chiral-at-metal complexes. acs.org In these systems, the 2-acyl imidazole coordinates to the chiral metal center (e.g., Iridium or Iron) in a bidentate fashion through the imidazole nitrogen and the acyl oxygen. acs.orgacs.org This coordination activates the substrate and places it within the chiral environment of the catalyst, allowing for highly enantioselective transformations. acs.org

While these examples use a 2-acyl group, the underlying principle of the imidazole nitrogen acting as a coordinating and directing group is transferable. A catalyst system incorporating this compound as a ligand could similarly bring substrates into a chiral environment. The metal-centered chirality, which is maintained throughout the catalytic cycle, is responsible for the asymmetric induction. acs.org The propynyl group would offer a site for further functionalization, potentially leading to the development of multifunctional or recyclable asymmetric catalysts.

Reaction TypeCatalyst SystemSubstrateRole of ImidazoleFinding
Enantioselective Friedel-Crafts AdditionChiral-at-metal Iridium(III) complexα,β-Unsaturated 2-acyl imidazoleBidentate N,O-coordination to activate substrateHigh yields (75-99%) and high enantioselectivities (90-98% ee) achieved. acs.org
Conjugate Radical AdditionChiral Cobalt Lewis Acidα,β-Unsaturated 2-acyl imidazoleCoordination provides electronic activation and asymmetric inductionEffective stereocontrol in radical conjugate additions. acs.org

The application of this compound in cross-coupling reactions is twofold: it can be part of the ligand that steers the catalytic reaction, or its propynyl group can be the substrate undergoing transformation.

As a Ligand Framework: NHCs derived from imidazolium salts are highly effective ligands for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Kumada reactions. scripps.edubeilstein-journals.org An NHC ligand bearing a 2-(2-propynyl) group would combine the strong σ-donating character and steric bulk of the NHC with a functional alkyne handle. Such ligands can stabilize the palladium catalyst, promote oxidative addition, and enhance catalytic turnover, which is particularly useful for challenging cross-couplings involving aryl chlorides. scripps.edu

As a Reactive Substrate: The terminal alkyne of the propynyl group is a classic substrate for the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. The use of 1-(2-propynyl)-1H-imidazole in a Sonogashira reaction with 1-iodo-2-(phenylethynyl)benzene has been reported to proceed in high yield, demonstrating the utility of the propynyl-imidazole scaffold in building complex fused heterocyclic systems. nih.gov A similar reactivity is expected for this compound, allowing the direct attachment of various aryl or vinyl groups to the propynyl side chain. This reaction provides a powerful method for the functionalization of the imidazole core.

Furthermore, the imidazole ring itself can participate in cross-coupling reactions. Palladium-catalyzed C-H functionalization or coupling of halogenated imidazoles are established methods for synthesizing complex substituted imidazoles. nih.govmdpi.com

Reaction NameRole of this compoundCatalyst SystemKey Transformation
Sonogashira CouplingSubstrate (Propynyl group)Pd(0) catalyst, Cu(I) co-catalystC(sp)-C(sp²) bond formation
Suzuki-Miyaura CouplingLigand (as NHC)Pd(0)/NHC complexC(sp²)-C(sp²) bond formation
Buchwald-Hartwig AminationLigand (as NHC)Pd(0)/NHC complexC(sp²)-N bond formation

Other Selective Transformations of the Propynyl Triple Bond (e.g., hydrogenation, hydration, cyclizations)

The propargyl group's carbon-carbon triple bond is a hub of reactivity, susceptible to various addition and cyclization reactions.

Hydrogenation

The triple bond of this compound can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the selectivity of the hydrogenation. Complete hydrogenation saturates the triple bond to form 2-propylimidazole. This reaction is typically carried out using catalysts like platinum oxide or palladium on carbon under a hydrogen atmosphere. rsc.orgstanford.edu The resistance of the imidazole ring itself to hydrogenation is notable, often requiring harsh conditions and specific solvents like acetic anhydride (B1165640) for its reduction. acs.org Partial hydrogenation to yield 2-(2-propenyl)imidazole is also achievable, providing a valuable synthetic intermediate. The stepwise nature of alkyne hydrogenation allows for the potential isolation of the alkene product. mdpi.com

Hydration

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury salts in acidic media or by other transition metals like gold or ruthenium, would follow Markovnikov's rule. This process involves the addition of a water molecule across the triple bond, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 2-(2-oxopropyl)imidazole.

Cyclizations

The propynyl group is an excellent precursor for various cyclization reactions, leading to the formation of fused heterocyclic systems. Intramolecular cyclization can occur, for example, through the activation of the C-H bond of the alkyne by a catalyst, followed by a nucleophilic attack from the pyridine (B92270) nitrogen of the imidazole ring. beilstein-journals.org Copper-catalyzed tandem reactions are particularly effective for these transformations. rsc.org For instance, N-propargylamidines can undergo copper-catalyzed reactions in the presence of an oxidant to yield 4-benzoylimidazoles. chim.it These cyclization strategies provide efficient routes to complex, polycyclic imidazole derivatives.

Table 1: Selective Transformations of the Propynyl Group in this compound

TransformationReagents & ConditionsProduct
Full Hydrogenation H₂, PtO₂ or Pd/C, various solvents2-Propylimidazole
Partial Hydrogenation H₂, Lindlar's catalyst or other poisoned Pd catalysts2-(2-Propenyl)imidazole
Hydration H₂O, H₂SO₄, HgSO₄ (or other transition metal catalyst)2-(2-Oxopropyl)imidazole
Intramolecular Cyclization Copper or other transition metal catalystsFused imidazole systems (e.g., imidazo[1,2-a]pyridines)

Reactions at the Imidazole Ring (e.g., C-H functionalization, N-alkylation/arylation)

The imidazole ring possesses distinct reactive sites: the N-H proton, which can be easily deprotonated, and the C-H bonds at positions 4 and 5, which are susceptible to functionalization.

N-Alkylation and N-Arylation

The nitrogen atom of the imidazole ring is readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.gov The regioselectivity of this reaction on an unsymmetrically substituted imidazole can be influenced by steric and electronic factors. otago.ac.nz

N-arylation, the formation of a C-N bond between the imidazole nitrogen and an aryl group, is a crucial transformation for synthesizing compounds with significant biological activity. researchgate.net Copper-catalyzed Ullmann-type coupling reactions are commonly employed for this purpose, often using aryl halides as the aryl source. nih.govscirp.org Mild reaction conditions have been developed using copper(I) bromide with specific ligands to achieve high yields and good functional group tolerance. organic-chemistry.org

C-H Functionalization

Direct functionalization of the C-H bonds of the imidazole ring is a powerful and atom-economical strategy for creating complex molecules. Palladium-catalyzed C-H activation has been utilized to achieve arylation at the C-2 and C-5 positions of the imidazole ring. researchgate.net More recent methods have explored rhodium(I)-catalyzed asymmetric C-H functionalization, using a directing group on the imidazole to control the reaction's position and stereochemistry. rsc.org For instance, palladium-catalyzed isocyanide insertion reactions can lead to the construction of fused imidazole derivatives through sequential C-C and C-N bond formation, starting with C(sp²)–H functionalization at the C4- and C2-positions of the imidazole core. acs.org These advanced methods provide efficient pathways to novel heterocyclic scaffolds from simple imidazole precursors. acs.org

Table 2: Functionalization Reactions at the Imidazole Ring of this compound

TransformationPositionReagents & ConditionsProduct Type
N-Alkylation N1Alkyl halide, Base (e.g., NaH, K₂CO₃)1-Alkyl-2-(2-propynyl)imidazole
N-Arylation N1Aryl halide, Cu catalyst (e.g., CuI, CuBr), Base1-Aryl-2-(2-propynyl)imidazole
C-H Arylation C4/C5Aryl halide, Pd catalyst, Directing group4/5-Aryl-2-(2-propynyl)imidazole
C-H Functionalization (Isocyanide Insertion) C2/C4Isocyanide, Pd catalystFused Indeno[1,2-d]imidazole derivatives

Research Applications in Chemical Biology and Biochemistry Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The structural features of 2-(2-Propynyl)imidazole make it a candidate for studies focused on enzyme inhibition. The imidazole (B134444) ring can interact with enzyme active sites, while the propargyl group can function as a reactive handle or contribute to binding.

In vitro enzyme activity assays are fundamental tools for identifying and characterizing potential enzyme inhibitors. bellbrooklabs.com For compounds like this compound, these assays measure the compound's effect on an enzyme's catalytic rate. The imidazole ring is a known pharmacophore that can modulate the activity of various enzymes. scispace.com It is known to act as a competitive inhibitor for certain enzymes, such as cytochrome P450, by coordinating with the heme iron atom in the active site. researchgate.net In other cases, depending on concentration, imidazole itself has been shown to act as either an activator or a competitive inhibitor of enzymes like β-glucosidase. researchgate.net

The propargyl group also confers specific inhibitory properties. Propargylamines are a known class of mechanism-based inactivators, or suicide inhibitors, for monoamine oxidases (MAO). nih.govnih.gov In this mechanism, the enzyme processes the chemically unreactive propargyl group, converting it into a highly reactive species that then forms a covalent, irreversible bond with the enzyme, thus inactivating it. nih.gov Therefore, this compound could be evaluated in assays for its potential to modulate enzymes through either reversible binding via its imidazole ring or irreversible inactivation via its propargyl group.

Enzyme ClassPotential Interaction MoietyMode of InhibitionReference
Metalloenzymes (e.g., Carbonic Anhydrase, Farnesyltransferase)Imidazole RingCompetitive inhibition via coordination with active site metal ion (e.g., Zn²⁺). tandfonline.com
Cytochrome P450 Enzymes (e.g., Aromatase)Imidazole RingCompetitive inhibition via coordination with heme iron. researchgate.net
KinasesImidazole RingThe imidazole scaffold is considered a privileged structure for designing kinase inhibitors. mdpi.com
Monoamine Oxidases (MAO)Propargyl GroupMechanism-based irreversible inhibition (suicide inhibition). nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. scielo.org.mx For this compound, docking studies can provide valuable insights into its potential binding modes within an enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory potency of a lead compound. nih.gov For this compound, SAR studies would involve systematically modifying its structure and assessing the impact on enzyme inhibition. Key modifications could include:

Substitution on the imidazole ring: Adding substituents at the 1, 4, or 5 positions to probe for additional binding interactions and to modulate the electronic properties of the ring.

Modification of the propargyl group: Altering the linker length or introducing substituents on the alkyne to enhance binding or alter reactivity.

Isosteric replacement: Replacing the imidazole ring with other heterocycles (e.g., triazole, pyrazole) to determine the importance of the imidazole scaffold for activity. researchgate.net

A study on imidazole-derived inhibitors of insulin-degrading enzyme found that the imidazole and a tertiary amine were critical for activity, providing a basis for such targeted modifications. nih.gov By correlating these structural changes with changes in inhibitory activity (e.g., IC₅₀ values), researchers can develop a predictive model for designing more effective inhibitors. tandfonline.comnih.gov

Modification on this compound ScaffoldRationalePotential Impact on Activity
Alkylation at N-1 position of imidazoleExplore new binding pockets; alter solubility.May increase or decrease potency depending on steric fit.
Substitution at C-4 or C-5 of imidazoleProbe for additional hydrogen bond or hydrophobic interactions.Potentially increases affinity and selectivity.
Replacement of terminal alkyne H with a methyl groupRemove reactivity for click chemistry; assess steric tolerance.Likely to decrease potency if covalent interaction is key; may have little effect on reversible binding.
Replacement of imidazole with triazoleEvaluate the importance of the second nitrogen atom and hydrogen bond donor capability.Likely to decrease affinity if both nitrogens are critical for binding.

The propargyl group of this compound makes it an ideal building block for the synthesis of chemical probes, particularly activity-based protein profiling (ABPP) probes. euroscholars.eu These probes are used to covalently label active enzymes in complex biological samples. euroscholars.eu The design typically involves three components: a reactive group that covalently binds to the enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection.

In this context, this compound can serve as a versatile scaffold. The imidazole moiety can act as the recognition element, targeting the probe to imidazole-binding enzymes like certain proteases or metalloenzymes. The propargyl group serves as a handle for attaching a reporter tag via CuAAC click chemistry. researchgate.net An azide-functionalized reporter tag (e.g., azide-biotin or an azide-fluorophore) can be "clicked" onto the this compound-based core structure, yielding a complete probe for enzyme labeling and affinity-based ligand discovery.

Development of Biological Probes and Imaging Agents

Beyond enzyme inhibition, the unique chemical properties of this compound allow for its use in the creation of probes for biological imaging.

The terminal alkyne of the propargyl group is a key functional handle for fluorescent labeling. bocascientific.com Through the highly efficient and specific CuAAC click reaction, this compound can be conjugated to any molecule containing an azide (B81097) group, including a vast array of fluorescent dyes. researchgate.net This allows researchers to create custom fluorescent probes where the this compound part acts as a ligand or targeting group, and the attached fluorophore acts as a reporter. rsc.org

For example, if a particular enzyme is known to bind imidazole-containing ligands, a fluorescent probe can be synthesized by clicking a fluorophore onto this compound. This probe could then be used in fluorescence microscopy to visualize the subcellular localization of the target enzyme in living cells. nih.gov The small size of the propargyl and resulting triazole linker minimizes perturbation to the biological system. This strategy has been used to label biomolecules for various applications, including fluorescence imaging and FRET-based assays. rsc.org The ability to easily attach a wide range of fluorophores allows for the tuning of photophysical properties (e.g., excitation/emission wavelengths, brightness) for specific experimental needs. researchgate.netnih.gov

Fluorophore Class (Azide-derivatized)Common ExamplesTypical Application
CoumarinsAzido-coumarinBlue/green fluorescence imaging.
FluoresceinsAzido-fluorescein (FAM)Bright green fluorescence, commonly used for flow cytometry and microscopy.
RhodaminesAzido-rhodamine (TAMRA, R6G)Bright orange/red fluorescence, often more photostable than fluorescein.
CyaninesCy3-azide, Cy5-azideBright and photostable dyes in the red and far-red spectrum, good for in-cell imaging.

Bioinorganic Chemistry Research Involving Metal-Binding Interactions

The imidazole portion of this compound is a cornerstone of its application in bioinorganic chemistry. The imidazole ring is a heterocyclic amine that is structurally analogous to the side chain of the amino acid histidine. wikipedia.org Histidine residues are fundamental to the function of a vast number of metalloproteins, where they act as ligands, binding to metal ions in the active sites of enzymes and other proteins. mdpi.comwikipedia.org Consequently, imidazole-containing compounds are widely used to study and replicate the behavior of these natural systems.

Researchers synthesize model compounds using ligands like this compound to mimic the structure and function of complex metalloprotein active sites. illinois.edu This approach allows for the systematic study of factors influencing the catalytic activity, substrate binding, and electron transfer properties of the native enzymes in a more controlled and simplified chemical environment. escholarship.org

For instance, synthetic models of heme-copper oxidase active sites, which are crucial for cellular respiration, often incorporate imidazole ligands to replicate the coordination environment provided by histidine residues to the copper center. escholarship.org Similarly, models of nitric-oxide reductase have been engineered using a protein scaffold where an iron-binding site composed of three histidines and a glutamate (B1630785) was created. illinois.edu By using a ligand such as this compound, researchers can construct small-molecule mimics that reproduce key structural features of these sites. The imidazole ring binds to the metal center, while the propynyl (B12738560) group can be used to tether the complex to a surface or another molecule for further study. This strategy aids in understanding the specific roles of the metal ion and its surrounding ligands in the protein's function. illinois.eduescholarship.org

The imine nitrogen atom of the imidazole ring in this compound is the primary site for coordinating with biologically significant metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. wikipedia.orgnsf.gov The stability and geometry of the resulting metal complexes are central to their function in both natural and artificial systems. The interaction between imidazole and these metals is well-characterized, providing a predictable framework for designing new metal-binding molecules. nih.govresearchgate.net

Studies have shown that imidazole derivatives form stable 1:1 complexes with a range of divalent metal ions. researchgate.net The stability of these complexes is directly related to the basicity (pKa) of the imidazole ligand. researchgate.net For example, zinc(II) ions are often found in tetrahedral or octahedral coordination geometries with histidine, a role that this compound can effectively mimic. mdpi.comnih.gov Copper(II), a d⁹ metal, frequently favors square planar or distorted octahedral geometries. nih.gov The coordination of this compound to these metals can be studied using techniques like X-ray crystallography and various spectroscopic methods to determine bond lengths, coordination numbers, and electronic properties. nsf.gov

Recent research has demonstrated the use of a bis(imidazole)-based molecule for the targeted modification of cysteine residues in a protein, followed by the introduction of metal ions like Cu²⁺ and Zn²⁺. nsf.gov This created a novel, well-defined metal-binding site on the protein surface with minimal structural disruption, showcasing the utility of imidazole-based ligands in constructing artificial metalloproteins. nsf.gov

Metal Ion Typical Coordination Geometry Relevance in Biology
Zn²⁺ Tetrahedral, OctahedralStructural roles in zinc-finger proteins, catalytic sites of enzymes (e.g., carbonic anhydrase). wikipedia.org
Cu²⁺ Square Planar, Distorted OctahedralRedox catalysis, oxygen transport (hemocyanin), superoxide (B77818) dismutation. wikipedia.orgnih.gov
Fe²⁺ OctahedralOxygen transport (hemoglobin), electron transfer (cytochromes). wikipedia.orglibretexts.org
Ni²⁺ Octahedral, Square PlanarCatalytic sites of enzymes (e.g., urease, Ni-SOD). wikipedia.orgwikipedia.org
Co²⁺ OctahedralActive site of Vitamin B12 coenzymes. wikipedia.org

Applications in Advanced Materials Science

Polymer Chemistry and Functional Macromolecules

The presence of the propargyl group allows 2-(2-Propynyl)imidazole to be readily incorporated into macromolecular structures using highly efficient and specific chemical reactions. This has led to its use in creating polymers with tailored properties for various advanced applications.

The terminal alkyne functionality of this compound makes it an ideal monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ugent.be This reaction allows for the efficient and modular synthesis of polymers containing imidazole (B134444) side chains. The reaction involves the [3+2] cycloaddition between the propargyl group of this compound and a monomer functionalized with an azide (B81097) group, yielding a stable 1,2,3-triazole linkage. rsc.orgnih.gov

This polymerization method offers several advantages for creating functional macromolecules:

High Efficiency: Click reactions are known for their high yields and tolerance to a wide variety of functional groups and reaction conditions, enabling the synthesis of well-defined polymers. ugent.be

Modular Design: It allows for the straightforward combination of the imidazole monomer with various azide-containing co-monomers, enabling the tuning of polymer properties such as solubility, thermal stability, and functionality.

Functional Side Chains: The resulting polymers are decorated with imidazole rings along the backbone. The imidazole moiety itself is a valuable functional group, capable of participating in hydrogen bonding, metal coordination, and acid-base chemistry, thereby imparting specific properties to the final material. nih.gov

For instance, this compound can be co-polymerized with diazide monomers to produce polytriazoles with high molecular weights and thermal stability. rsc.org The versatility of this approach allows for the creation of diverse polymer architectures, from linear chains to more complex structures like star polymers or polymer networks, by using multifunctional azide initiators or monomers. ugent.benih.gov

Table 1: Key Features of Click Chemistry Polymerization with this compound

FeatureDescriptionReference
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rsc.org
Key Monomer This compound (alkyne source) researchgate.netmdpi.com
Co-Monomer Azide-functionalized molecules or polymers rsc.orgnih.gov
Linkage Formed 1,2,3-Triazole Ring ugent.be
Advantages High yield, modularity, functional group tolerance
Resulting Polymer Imidazole-functionalized polytriazole rsc.org

Polymers containing imidazole or imidazolium (B1220033) moieties are of significant interest for the development of membranes for gas separation, particularly for capturing carbon dioxide (CO2). ehu.esnih.govosti.gov The nitrogen-rich imidazole ring exhibits a favorable affinity for CO2, a feature that can be exploited to enhance the selectivity of a membrane. semanticscholar.org

Polymers synthesized from this compound are promising candidates for this application. The high density of imidazole groups that can be incorporated into the polymer matrix via click polymerization can lead to enhanced CO2 solubility in the membrane. semanticscholar.org The separation mechanism in these membranes is based on a solution-diffusion model, where the performance is determined by both the gas permeability and selectivity. nih.gov

CO2/N2 Separation: In post-combustion flue gas, the primary challenge is separating CO2 from nitrogen (N2). osti.gov The preferential interaction between the imidazole units and CO2 molecules can increase the solubility selectivity, favoring the transport of CO2 over N2. ehu.essemanticscholar.org

CO2/CH4 Separation: In natural gas sweetening, CO2 must be removed from methane (CH4). Imidazole-containing polymer membranes can also be effective here, leveraging the same CO2-philic nature to achieve separation. nih.gov

By copolymerizing this compound with other monomers, it is possible to tune the membrane's physical properties, such as its fractional free volume and chain packing, to optimize the balance between permeability and selectivity. For example, blending these polymers with other materials like polybenzimidazole (PBI) or incorporating them into mixed matrix membranes with fillers like zeolitic imidazolate frameworks (ZIFs) can further enhance separation performance. researchgate.netnih.gov While some imidazole-based polymers can be brittle, copolymerization strategies, for instance with flexible monomers like butyl acrylate, can improve the mechanical properties to form robust, freestanding membranes. dtu.dk

Table 2: Potential Gas Separation Applications for this compound-Based Polymers

Separation ApplicationTarget Gas PairRole of Imidazole MoietyReference
Flue Gas Treatment CO2 / N2Enhances CO2 solubility and selectivity ehu.esosti.gov
Natural Gas Sweetening CO2 / CH4Preferential interaction with CO2 over CH4 nih.govsemanticscholar.org
Hydrogen Purification CO2 / H2Potential for CO2-selective transport nih.gov

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving the this compound molecule are fundamental to its role in supramolecular chemistry. These weak interactions, including hydrogen bonding and π-π stacking, direct the self-assembly of molecules into ordered, higher-dimensional architectures. nih.govnih.gov

In the solid state, the structure of imidazole-containing compounds is often dominated by hydrogen bonding. The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen atom). semanticscholar.orgresearchgate.net This dual capability allows this compound molecules to form robust and predictable hydrogen-bonding networks, a key principle in crystal engineering.

The most common and persistent motif observed in the crystal structures of N-unsubstituted imidazole derivatives is the formation of infinite chains or "tapes" where molecules are linked head-to-tail by N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would self-assemble in a similar fashion. These strong, directional interactions dictate the primary packing arrangement, which is then further stabilized by weaker forces. The propargyl group itself is not typically a strong hydrogen bond donor or acceptor, meaning the N-H···N tape motif of the imidazole core is likely to be the defining supramolecular synthon in its crystal structure. sphinxsai.com The analysis of such networks is often supported by tools like Hirshfeld surface analysis, which can quantify the various intermolecular contacts within the crystal. semanticscholar.orgresearchgate.net

The aromatic imidazole ring of this compound is capable of engaging in π-π stacking interactions. These interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a crucial stabilizing force in the formation of supramolecular architectures. nih.gov While weaker than hydrogen bonds, π-π stacking plays a significant role in the close packing of molecules, often influencing the final three-dimensional structure. nih.govrsc.org

The functional groups of this compound give it the potential to participate in host-guest chemistry. The imidazole ring, with its hydrogen bond donor and acceptor sites, can act as a binding site for complementary guest molecules. nih.gov Supramolecular hosts, such as metal-organic cages or larger macrocycles, can be constructed from ligands containing imidazole moieties. rsc.org

In such a system, the inwardly pointing N-H group of an imidazole ligand can form a hydrogen bond with an anionic or neutral guest molecule, stabilizing the host-guest adduct. nih.gov Furthermore, the cavity of a host can be designed to accommodate a guest, with the interactions being driven by a combination of hydrogen bonding, electrostatic forces, and hydrophobic effects. acs.orggla.ac.uk While classic prodrug strategies often rely on covalent bonds, supramolecular systems can encapsulate a drug molecule (guest) within a host, modifying its properties and allowing for controlled release. rsc.org The imidazole moiety, being a common feature in biologically active molecules, makes this compound a relevant building block for designing such supramolecular therapeutic systems. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed article that adheres to the requested outline.

The search did not yield specific studies detailing the application of this compound in the following areas:

Development of Functional Materials

Optical Materials (e.g., dyes, chromophores)

While there is extensive research on the use of various imidazole derivatives and other alkyne-functionalized ligands in these advanced materials science applications, the literature specifically identifying and characterizing the role of this compound is not available.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," it is not possible to provide the requested detailed research findings and data tables for this specific compound.

Future Directions and Emerging Research Avenues for 2 2 Propynyl Imidazole

Development of Novel and More Efficient Synthetic Routes

One promising direction is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer significant advantages in terms of atom economy, efficiency, and reduced waste. Developing an MCR that directly incorporates a propargyl-containing building block to form the 2-substituted imidazole (B134444) core would represent a major step forward.

Another key area is the exploration of transition-metal-catalyzed C-H functionalization . Direct C-H propargylation of the imidazole ring at the C2 position would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into catalysts, particularly those based on copper or palladium, that can achieve high regioselectivity for the C2 position is a critical objective. nih.gov

Furthermore, the development of flow chemistry processes for the synthesis of 2-(2-propynyl)imidazole could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purity, which is particularly important for producing materials for advanced applications. The use of solid-supported reagents and catalysts within these flow systems could also simplify purification processes.

Finally, there is a need for synthetic methods that allow for the facile introduction of a wide range of substituents onto the imidazole ring of this compound. This would enable the fine-tuning of its electronic and steric properties for specific applications and the creation of libraries of derivatives for screening purposes.

Synthetic StrategyPotential AdvantagesResearch Focus
Multi-Component Reactions (MCRs)High atom economy, efficiency, reduced wasteDesign of novel MCRs incorporating propargyl units.
C-H FunctionalizationHigh atom economy, avoids pre-functionalizationDevelopment of regioselective catalysts (e.g., Cu, Pd).
Flow ChemistryImproved safety, scalability, and reproducibilityOptimization of continuous flow processes.
Derivatization MethodsEnables property tuning and library synthesisFacile introduction of diverse functional groups.

Exploration of New Catalytic Applications and Ligand Design

The dual functionality of this compound makes it a highly promising candidate for the development of novel catalysts and ligands. The imidazole nitrogen atoms can act as potent ligands for a wide range of metal centers, while the terminal alkyne provides a versatile handle for further modification or direct participation in catalytic cycles.

A significant emerging area is the design of N-Heterocyclic Carbene (NHC) precursors . By alkylating the N1-nitrogen of the imidazole ring and subsequent deprotonation at C2, this compound can be converted into an NHC ligand bearing a propargyl group. These propargyl-functionalized NHCs could be used to create novel organometallic catalysts for reactions such as olefin metathesis, cross-coupling, and polymerization. nih.gov The propargyl group could serve as a secondary coordination site or as a point of attachment for catalyst immobilization.

The development of bifunctional or "click-able" ligands is another promising avenue. This compound can act as a ligand itself, coordinating to metal centers through its nitrogen atoms. The pendant propargyl group can then be modified post-coordination using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This would allow for the synthesis of a diverse range of ligands with tailored electronic and steric properties, or for the attachment of catalysts to solid supports, facilitating their recovery and reuse.

Furthermore, the imidazole moiety itself is known to participate in organocatalysis , often acting as a general base or nucleophilic catalyst. researchgate.net Future research could explore the use of this compound and its derivatives in promoting various organic transformations. The propargyl group could be used to tune the catalyst's solubility or to anchor it within polymeric or supramolecular structures, creating novel catalytic systems. The design of bioinspired catalysts, mimicking the active sites of metalloenzymes where histidine (an imidazole-containing amino acid) plays a key role, is another exciting possibility. rsc.org

Catalytic ApplicationDesign ConceptPotential Impact
NHC PrecursorsPropargyl-functionalized N-Heterocyclic CarbenesNovel catalysts for metathesis and cross-coupling.
Bifunctional LigandsPost-coordination modification via click chemistryTunable ligands and recyclable catalytic systems.
OrganocatalysisImidazole-based catalysis with tunable propertiesDevelopment of novel, metal-free catalytic reactions.
Bioinspired CatalysisMimicking histidine-containing metalloenzymesEfficient and selective catalysts for complex transformations.

Advanced Computational Modeling for Predictive Design of Derivatives and Their Properties

Advanced computational modeling is set to become an indispensable tool for accelerating the discovery and optimization of this compound derivatives for specific applications. By leveraging techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict the properties of novel derivatives before their synthesis, saving significant time and resources. nih.govwikipedia.org

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov Future research will likely use DFT to:

Predict the acidity of the N-H proton and the C-H proton of the alkyne, which is crucial for its use in synthesis and as a ligand.

Model the coordination of the imidazole to various metal centers, helping to design more effective catalysts.

Calculate the energies of frontier molecular orbitals (HOMO-LUMO) to predict electronic properties relevant to applications in materials science.

Molecular docking and dynamics simulations will be instrumental in exploring the potential of this compound derivatives in medicinal chemistry and chemical biology. nih.gov These techniques can be used to:

Screen virtual libraries of derivatives against the active sites of enzymes and receptors to identify potential drug candidates.

Predict the binding affinity and mode of interaction of these molecules with biological targets.

Study the stability of ligand-protein complexes over time.

Quantitative Structure-Activity Relationship (QSAR) studies will enable the development of predictive models that correlate the structural features of this compound derivatives with their biological activity or physicochemical properties. nih.govwebsite-files.com By building robust QSAR models, researchers can rationally design new derivatives with enhanced potency, selectivity, or other desired characteristics. These models can guide the synthetic efforts towards the most promising candidates, streamlining the drug discovery and materials development process.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Catalysis, Materials ScienceElectronic structure, reactivity, spectroscopic signatures.
Molecular DockingMedicinal ChemistryBinding affinity, interaction modes with biological targets.
QSARDrug Discovery, Materials DesignBiological activity, physicochemical properties.

Integration into Multi-functional Hybrid Systems and Nanomaterials

The unique structure of this compound makes it an exceptional building block for the creation of multi-functional hybrid systems and the surface modification of nanomaterials. The imidazole group can serve as a robust anchor to metal surfaces or as a linker in coordination polymers, while the terminal alkyne provides a reactive site for covalent modification via click chemistry.

A major future direction is the use of this compound in the synthesis and post-synthetic modification of Metal-Organic Frameworks (MOFs) . It could potentially be used as a co-linker in MOF synthesis, introducing pendant alkyne groups throughout the porous structure. These alkynes can then be functionalized using click chemistry to introduce new catalytic sites, recognition elements for sensing, or moieties that enhance gas separation properties. This approach offers a modular way to create highly complex and functional materials.

The functionalization of nanoparticles is another area of immense potential. nih.govlumiprobe.com this compound can be used to coat metal nanoparticles (e.g., gold, silver, iron oxide), where the imidazole ring coordinates to the metal surface, providing stability and a platform for further modification. website-files.comlumiprobe.com The outward-facing propargyl groups can then be used to attach a wide range of molecules, such as polymers, fluorophores, or targeting ligands for biomedical applications, via the highly efficient and bioorthogonal CuAAC reaction. merckmillipore.comeurjchem.com

The creation of functionalized surfaces and self-assembled monolayers (SAMs) also represents a promising research avenue. By anchoring this compound to a surface (e.g., gold or silicon oxide), a monolayer with reactive alkyne groups can be formed. This "clickable" surface can then be used to immobilize enzymes, antibodies, or DNA strands for the development of biosensors, microarrays, and biocompatible coatings.

Hybrid SystemRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs)"Clickable" co-linkerCatalysis, gas separation, sensing.
Functionalized NanoparticlesSurface modifier and anchorDrug delivery, bioimaging, nanocatalysis.
Self-Assembled Monolayers (SAMs)Surface functionalization agentBiosensors, microarrays, biocompatible coatings.

Expanding Applications in Targeted Chemical Biology Research and Molecular Probes

The propargyl group of this compound is a key functional handle for its application in chemical biology, particularly in the realm of bioorthogonal chemistry. nih.govwebsite-files.com The ability of the terminal alkyne to undergo highly specific click reactions in complex biological environments without interfering with native biochemical processes makes it an ideal component for molecular probes.

Future research is expected to focus on the development of targeted molecular probes based on the this compound scaffold. The imidazole core itself is a privileged structure in medicinal chemistry and can be designed to bind to specific biological targets, such as the active sites of metalloenzymes (e.g., zinc-containing hydrolases) where it can mimic the coordination of a histidine residue. Once the probe is bound to its target, the propargyl group serves as a reporter tag for subsequent detection.

This "tag-and-modify" strategy can be used for:

Activity-Based Protein Profiling (ABPP): Designing probes that covalently link to the active site of an enzyme, allowing for the identification and quantification of active enzymes in a proteome.

Target Identification and Validation: Using the probe to pull down its protein target from a cell lysate, which can then be identified by mass spectrometry.

Fluorescence Imaging: Attaching a fluorescent dye to the propargyl group via click chemistry to visualize the localization of the target protein or small molecule within living cells. lumiprobe.com

The development of bifunctional probes is another exciting direction. For instance, a derivative of this compound could be designed to bind to a specific protein, with the propargyl group used to "click" on a molecule that recruits other cellular machinery, such as in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. nih.gov The small size of the propargyl-imidazole moiety is advantageous, as it is less likely to disrupt the native function of the biomolecule it is attached to compared to larger tags.

Chemical Biology ApplicationStrategyOutcome
Activity-Based Protein ProfilingCovalent labeling of active sitesIdentification of active enzymes.
Target IdentificationAffinity-based pulldownDiscovery of new drug targets.
Fluorescence Imaging"Clicking" on a fluorophoreVisualization of biomolecules in cells.
Targeted Protein DegradationDesign of PROTACsSelective removal of disease-causing proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Propynyl)imidazole derivatives, and how are reaction conditions tailored for specific substituents?

  • Methodology : Synthesis often involves cyclocondensation or cross-coupling reactions. For example, this compound derivatives can be synthesized via gold-catalyzed reactions with alkynyl epoxides or N-propargyl carboxamides under controlled temperatures (60–80°C) and inert atmospheres (e.g., argon) to prevent side reactions . Solvent choice (e.g., DMF, THF) and catalysts (e.g., SiO₂ nanoparticles) significantly influence yields, as demonstrated in benzimidazole syntheses achieving >90% purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize time and minimize byproducts.

Q. How is the molecular structure of this compound derivatives validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole showed planar benzimidazole and naphthalene rings with a dihedral angle of 61.955(17)°, confirming steric and electronic interactions . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and substituent positions.
  • IR Spectroscopy : Identification of functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .

Q. What are the common reaction pathways for this compound under oxidative or reductive conditions?

  • Methodology :

  • Oxidation : Forms N-oxide derivatives, which can be characterized via mass spectrometry and UV-Vis spectroscopy .
  • Reduction : Propargyl groups may hydrogenate to propyl chains, altering electronic properties. Use Pd/C or Raney Ni catalysts in ethanol at 50–70°C .
    • Data Analysis : Compare reaction outcomes using GC-MS to track intermediates and optimize stoichiometry.

Advanced Research Questions

Q. How do electronic effects of substituents influence catalytic activity in transition-metal complexes involving this compound?

  • Case Study : Copper(II) complexes with this compound ligands exhibit lower onset potentials (e.g., 0.15 V reduction) in water oxidation due to the σ-donor effect of the deprotonated imidazole ring, which stabilizes higher oxidation states (e.g., CuIII^{III}) .
  • Experimental Design : Use cyclic voltammetry (CV) and DFT calculations to correlate ligand electronics (Hammett constants) with catalytic efficiency.

Q. What computational strategies are employed to predict reaction mechanisms or binding modes of this compound derivatives?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model geometric and electronic structures, such as dihedral angles and frontier molecular orbitals .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., antimicrobial proteins) using AutoDock Vina. For example, fluorinated derivatives showed enhanced docking scores against S. aureus .
    • Validation : Cross-reference computational results with SC-XRD and enzymatic assays.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Analysis Framework :

Structural Variability : Compare substituent effects (e.g., halogen vs. methyl groups) on antimicrobial activity. Fluorinated derivatives in benzimidazoles showed 4× higher activity against S. typhi than non-halogenated analogs .

Assay Conditions : Standardize MIC testing protocols (e.g., broth dilution vs. agar diffusion) to minimize variability .

Meta-Analysis : Use platforms like PubChem to aggregate data across studies and identify trends .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s retrosynthesis tools for one-step route predictions using databases like Reaxys and Pistachio .
  • Structural Databases : NIST Chemistry WebBook provides validated spectral data (e.g., IR, NMR) for benchmarking .
  • Catalytic Studies : Review gold-catalyzed reaction mechanisms in Chemical Reviews for optimizing propargylation steps .

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